4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Overview
Description
4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and time. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse biological functions.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit kinases, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
4-[[3-(Cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentylcarbamoyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-[[3-(cyclopentylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-11(5-6-12(18)19)16-14-10(7-8-21-14)13(20)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,20)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZGBQEWAHHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153944 | |
Record name | 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-13-9 | |
Record name | 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883545-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[3-[(Cyclopentylamino)carbonyl]-2-thienyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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